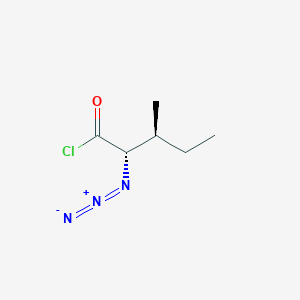
(2S,3S)-2-azido-3-methylpentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-azido-3-methylpentanoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is particularly interesting due to its azido group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azido-3-methylpentanoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with (2S,3S)-2-chloro-3-hydroxy ester compound.
Azidation: The hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Chlorination: The resulting azido alcohol is then treated with thionyl chloride (SOCl₂) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Safety Measures: Implementing stringent safety protocols due to the hazardous nature of azides and chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-azido-3-methylpentanoyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like primary amines in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Amides: Formed from substitution reactions.
Amines: Resulting from reduction reactions.
Triazoles: Produced from cycloaddition reactions.
Applications De Recherche Scientifique
(2S,3S)-2-azido-3-methylpentanoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-azido-3-methylpentanoyl chloride involves its reactivity due to the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides, amines, or triazoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-chloro-3-hydroxy ester compound: A precursor in the synthesis of (2S,3S)-2-azido-3-methylpentanoyl chloride.
(2S,3S)-2-acetamido-3-methylpentanoic acid: Another chiral compound with similar structural features.
Uniqueness
This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it distinct from other similar compounds that may lack the azido functionality .
Propriétés
Numéro CAS |
921927-92-6 |
|---|---|
Formule moléculaire |
C6H10ClN3O |
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
(2S,3S)-2-azido-3-methylpentanoyl chloride |
InChI |
InChI=1S/C6H10ClN3O/c1-3-4(2)5(6(7)11)9-10-8/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clé InChI |
PZBGLYNCBRBCJA-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)Cl)N=[N+]=[N-] |
SMILES canonique |
CCC(C)C(C(=O)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


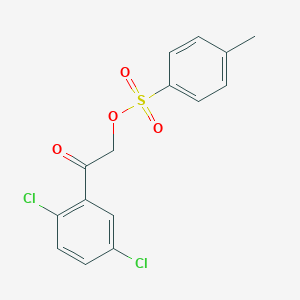
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)
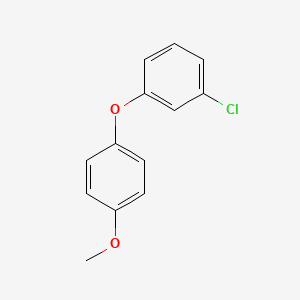
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
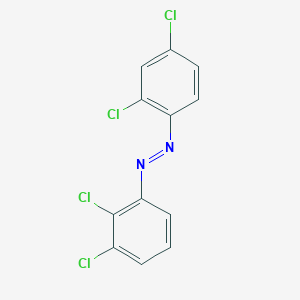
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
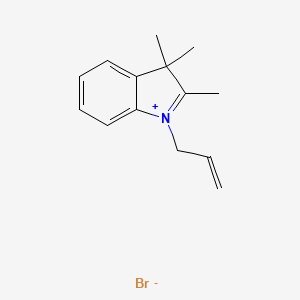
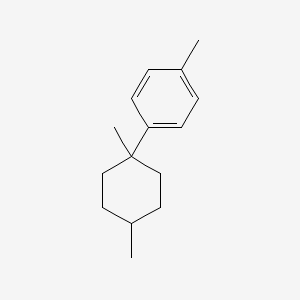
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
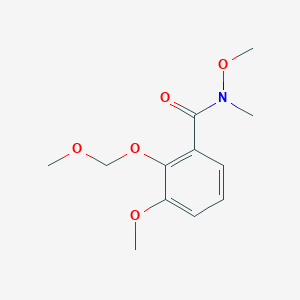
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)

